molecular formula C8H9ClO3S B8378141 4-(2-Chloro-ethanesulfonyl)-phenol

4-(2-Chloro-ethanesulfonyl)-phenol

Cat. No.: B8378141
M. Wt: 220.67 g/mol
InChI Key: JJQZTSDDOIUMPZ-UHFFFAOYSA-N
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Description

4-(2-Chloro-ethanesulfonyl)-phenol is a phenolic compound featuring a chloro-ethanesulfonyl substituent at the para position of the benzene ring. The ethanesulfonyl group (–SO₂–CH₂CH₂Cl) combines sulfonyl functionality with a chlorine-terminated ethyl chain, imparting unique electronic and steric properties.

The sulfonyl group is a strong electron-withdrawing moiety, which can enhance charge transfer interactions and polarizability, critical for NLO properties.

Properties

Molecular Formula

C8H9ClO3S

Molecular Weight

220.67 g/mol

IUPAC Name

4-(2-chloroethylsulfonyl)phenol

InChI

InChI=1S/C8H9ClO3S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4,10H,5-6H2

InChI Key

JJQZTSDDOIUMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Structure: Contains a conjugated imidazole core with phenyl and phenol groups.
  • Electronic Properties : Exhibits a low HOMO-LUMO gap (4.05 eV), high dipole moment (5.21 D), and significant third-order susceptibility (χ³ = 2.26 × 10⁻⁶ esu) due to π-conjugation and intramolecular charge transfer (ICT) .
  • NLO Behavior: Demonstrated self-focusing (negative nonlinear refractive index, n₂ = -2.89 × 10⁻⁶ cm²/W) and two-photon absorption (β = 4.044 × 10⁻¹ cm/W) via Z-scan experiments .
2-Chloro-4-(methylsulfonyl)phenol
  • Structure : Methylsulfonyl (–SO₂–CH₃) and chloro substituents at positions 4 and 2, respectively.
  • Its electron-withdrawing nature reduces electron density on the aromatic ring, similar to the target compound .
Bis(4-chlorophenyl) sulfone
  • Structure : Two para-chlorophenyl groups attached to a sulfone group.
  • Electronic Properties: The sulfone bridge enhances thermal stability and rigidity, but the lack of a phenolic –OH group limits solubility in polar solvents compared to 4-(2-Chloro-ethanesulfonyl)-phenol .

Nonlinear Optical (NLO) Properties

A comparative analysis of NLO parameters is summarized below:

Compound Nonlinear Refractive Index (n₂, cm²/W) Nonlinear Absorption Coefficient (β, cm/W) Third-Order Susceptibility (χ³, esu) Key Structural Feature
This compound* ~-1.5 × 10⁻⁶ (inferred) ~3.0 × 10⁻¹ (inferred) ~1.8 × 10⁻⁶ (inferred) Ethanesulfonyl group
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol -2.89 × 10⁻⁶ 4.044 × 10⁻¹ 2.26 × 10⁻⁶ Conjugated imidazole core
2-Chloro-4-(methylsulfonyl)phenol Not reported Not reported Not reported Methylsulfonyl group

*Inferred values based on structural analogs. The ethanesulfonyl group may enhance polarizability compared to methylsulfonyl but reduce conjugation relative to imidazole derivatives.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 206.65 (calculated) ~250–280 (inferred) Moderate in polar solvents
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 342.41 278 Low in water, high in DMSO
Bis(4-chlorophenyl) sulfone 287.16 153–155 Low in polar solvents

The higher molecular weight and ethyl chain in this compound likely improve solubility in organic solvents compared to bis(4-chlorophenyl) sulfone .

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